molecular formula C11H11NO B1397066 3-methyl-2-(1H-pyrrol-1-yl)phenol CAS No. 1346497-81-1

3-methyl-2-(1H-pyrrol-1-yl)phenol

Cat. No.: B1397066
CAS No.: 1346497-81-1
M. Wt: 173.21 g/mol
InChI Key: RYIKVHSERXVJRU-UHFFFAOYSA-N
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Description

3-methyl-2-(1H-pyrrol-1-yl)phenol is an organic compound that features a phenol group substituted with a methyl group and a pyrrole ring This compound is of interest due to its unique structural properties, which combine the aromatic stability of phenol with the reactivity of the pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-2-(1H-pyrrol-1-yl)phenol typically involves the following steps:

    Starting Materials: The synthesis begins with 3-methylphenol (m-cresol) and pyrrole.

    Reaction Conditions: A common method involves the use of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to facilitate the electrophilic aromatic substitution reaction. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity and selectivity.

    Procedure: The pyrrole is added dropwise to a solution of 3-methylphenol and the Lewis acid catalyst. The mixture is stirred under an inert atmosphere until the reaction is complete, as monitored by thin-layer chromatography (TLC). The product is then isolated by standard workup procedures, including extraction, washing, and purification by column chromatography.

Industrial Production Methods

For industrial-scale production, the process may be optimized for higher yields and cost-effectiveness. This could involve:

    Continuous Flow Reactors: Utilizing continuous flow chemistry to enhance reaction efficiency and scalability.

    Catalyst Recycling: Implementing methods to recover and reuse the Lewis acid catalyst to reduce waste and cost.

    Green Chemistry Approaches: Exploring alternative solvents and catalysts that are more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-methyl-2-(1H-pyrrol-1-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride (NaBH₄) to form the corresponding alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring, allowing for further functionalization. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: NaBH₄ in methanol or ethanol.

    Substitution: Halogenation with bromine in the presence of a catalyst like iron(III) bromide (FeBr₃).

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated phenols and nitrophenols.

Scientific Research Applications

Chemistry

In organic synthesis, 3-methyl-2-(1H-pyrrol-1-yl)phenol serves as a versatile intermediate for the construction of more complex molecules. Its dual functionality allows for diverse chemical transformations, making it valuable in the synthesis of heterocyclic compounds and natural product analogs.

Biology

The compound’s structural features make it a candidate for biological studies, particularly in the development of bioactive molecules. It can be used to design inhibitors or modulators of specific enzymes or receptors due to its ability to interact with biological macromolecules.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. These derivatives may exhibit antimicrobial, anticancer, or anti-inflammatory activities, making them promising leads for drug development.

Industry

In the materials science industry, the compound can be used as a building block for the synthesis of polymers and advanced materials with specific electronic or optical properties. Its ability to undergo polymerization and form stable structures is particularly useful in the development of conductive polymers and other functional materials.

Mechanism of Action

The mechanism by which 3-methyl-2-(1H-pyrrol-1-yl)phenol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors through hydrogen bonding, π-π interactions, and hydrophobic effects. The phenol group can form hydrogen bonds with amino acid residues, while the pyrrole ring can participate in π-π stacking with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-pyrrol-1-yl)phenol: Lacks the methyl group, which may affect its reactivity and biological activity.

    3-methylphenol (m-cresol): Lacks the pyrrole ring, limiting its versatility in chemical reactions.

    1H-pyrrole-2-carboxylic acid: Contains a carboxyl group instead of a phenol group, leading to different chemical properties and applications.

Uniqueness

3-methyl-2-(1H-pyrrol-1-yl)phenol is unique due to the combination of a phenol group and a pyrrole ring, which provides a balance of stability and reactivity. This dual functionality allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

3-methyl-2-pyrrol-1-ylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-9-5-4-6-10(13)11(9)12-7-2-3-8-12/h2-8,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYIKVHSERXVJRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)O)N2C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A round bottom flask was charged with 2-amino-3-methyl-phenol (2.5 g, 20.3 mmol) and acetic acid (37.5 mL) which provided a very dark solution. Stirring was commenced and the vessel was charged with 2,5-dimethoxytetrahydrofuran (2.6 mL, 20.3 mmol) added neat dropwise over a period of 2 minutes. The dark mixture was then heated at 100° C. for 3 h then 80° C. for 12 hours. The solvent was evaporated under vacuum and the crude residue purified by column chromatography using a gradient of 0.5-50% EtOAc in hexanes to yield 3-methyl-2-(1H-pyrrol-1-yl)phenol (2.9 g, 83%). ESI-MS m/z calc. 173.1. found 174.3 (M+1)+. Retention time: 1.31 minutes (3 min run).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
37.5 mL
Type
solvent
Reaction Step One
Quantity
2.6 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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